molecular formula C16H22N4O5 B12616443 N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine CAS No. 920281-86-3

N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine

Cat. No.: B12616443
CAS No.: 920281-86-3
M. Wt: 350.37 g/mol
InChI Key: FJITVGDGUXOGCK-UWVGGRQHSA-N
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Description

N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzoyl group attached to an aminomethyl group, which is further linked to a tripeptide chain composed of L-alanine and glycine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine typically involves a multi-step process. The initial step involves the preparation of the benzoyl group with an aminomethyl substituent. This can be achieved through the reaction of 4-aminomethylbenzoic acid with suitable reagents to form the desired benzoyl derivative. Subsequently, this intermediate is coupled with a tripeptide chain consisting of L-alanine and glycine residues using peptide coupling reagents such as carbodiimides or other activating agents .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids to form the desired peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or other oxidation products.

    Reduction: Reduction reactions can target the benzoyl group or the peptide backbone, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the benzoyl group can produce alcohol derivatives .

Scientific Research Applications

N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the peptide backbone provides structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzoyl group with an aminomethyl substituent and a tripeptide chain. This structure provides a versatile platform for studying peptide chemistry and developing new bioactive compounds .

Properties

CAS No.

920281-86-3

Molecular Formula

C16H22N4O5

Molecular Weight

350.37 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[4-(aminomethyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C16H22N4O5/c1-9(14(23)18-8-13(21)22)19-15(24)10(2)20-16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,20,25)(H,21,22)/t9-,10-/m0/s1

InChI Key

FJITVGDGUXOGCK-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C1=CC=C(C=C1)CN

Origin of Product

United States

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